molecular formula C18H14O2 B14064077 4a(2),4a(2)a(2)a(2)-Biacrylophenone CAS No. 7664-58-6

4a(2),4a(2)a(2)a(2)-Biacrylophenone

Cat. No.: B14064077
CAS No.: 7664-58-6
M. Wt: 262.3 g/mol
InChI Key: IZLRPQRQONBXOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a(2),4a(2)a(2)a(2)-Biacrylophenone is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a(2),4a(2)a(2)a(2)-Biacrylophenone typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the formation of acrylophenone derivatives, followed by specific reactions to introduce the biacrylo structure. Common reaction conditions include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4a(2),4a(2)a(2)a(2)-Biacrylophenone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

4a(2),4a(2)a(2)a(2)-Biacrylophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4a(2),4a(2)a(2)a(2)-Biacrylophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

4a(2),4a(2)a(2)a(2)-Biacrylophenone can be compared with other similar compounds, such as:

    Acrylophenone derivatives: These compounds share a similar core structure but differ in their functional groups and reactivity.

    Biacryl compounds: These compounds have a similar biacrylo structure but may vary in their substituents and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

7664-58-6

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2

InChI Key

IZLRPQRQONBXOF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.